bisindolylmaleimide viii
Overview
Description
Preparation Methods
The synthesis of bisindolylmaleimide viii involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . The resulting tricyclic indole undergoes further reactions to form the desired compound. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
bisindolylmaleimide viii undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
bisindolylmaleimide viii has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving protein kinases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bisindolylmaleimide viii involves its interaction with molecular targets such as protein kinases. It acts as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), which plays a crucial role in various cellular signaling pathways . By inhibiting PDK1, the compound can modulate cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
bisindolylmaleimide viii is unique due to its specific structure and biological activity. Similar compounds include other n-alkylindoles and bisindolylmaleimides, such as:
- Bisindolylmaleimide I
- Bisindolylmaleimide II
- Bisindolylmaleimide III
These compounds share structural similarities but may differ in their specific biological activities and applications .
Properties
IUPAC Name |
acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOXVBTXROWDAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432099 | |
Record name | bisindolylmaleimide viii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138516-31-1 | |
Record name | bisindolylmaleimide viii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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